3-Bromophenetole
Overview
Description
3-Bromophenetole, also known as 3-Bromophenyl ethyl ether, is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenetole and is characterized by a bromine atom attached to the third position of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenetole can be synthesized through several methods. One common method involves the bromination of phenetole. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenetole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form different substituted phenetoles.
Oxidation: The ethyl ether group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form phenetole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used
Major Products:
- Substituted phenetoles
- Phenol derivatives
- Reduced phenetole
Scientific Research Applications
3-Bromophenetole has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development
Mechanism of Action
The mechanism of action of 3-Bromophenetole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl ether group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering the receptor’s conformation and function .
Comparison with Similar Compounds
- 4-Bromophenetole
- 2-Bromophenetole
- 3-Bromobiphenyl
- 4-Bromodiphenyl ether
Comparison: 3-Bromophenetole is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 4-Bromophenetole and 2-Bromophenetole, the 3-position bromination provides distinct steric and electronic effects, making it suitable for specific synthetic applications. Additionally, its ethyl ether group differentiates it from other brominated phenyl compounds, such as 3-Bromobiphenyl and 4-Bromodiphenyl ether, which lack the ether functionality .
Properties
IUPAC Name |
1-bromo-3-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBMPJSTUHWGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181126 | |
Record name | 3-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2655-84-7 | |
Record name | 1-Bromo-3-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 3-bromophenetole according to recent research?
A1: A recent study [] found that this compound can be synthesized with a yield of 82.6% by reacting 3-bromophenol, sodium, and ethyl bromide in ethanol, using potassium iodide as a catalyst. The optimal conditions involve a molar ratio of 1:1:1.5:0.18 (3-bromophenol:sodium:ethyl bromide:potassium iodide) at a temperature of 70°C for 5 hours [].
Q2: What are the potential applications of this compound?
A2: While the recent study [] focuses solely on optimizing the synthesis of this compound, this compound has the potential to serve as a building block for more complex molecules in various chemical reactions. Further research is needed to explore its reactivity, potential applications in fields like pharmaceuticals, and material science.
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